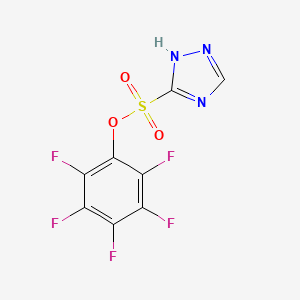

pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate is a chemical compound with the molecular formula C8H2F5N3O3S and a molecular weight of 315.18 g/mol . This compound is known for its unique structure, which includes a pentafluorophenyl group and a 1H-1,2,4-triazole-5-sulfonate moiety. It is used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate typically involves the reaction of 1H-1,2,4-triazole-5-sulfonic acid with pentafluorophenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DCM or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a pentafluorophenyl triazole sulfonamide.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate and its derivatives have demonstrated significant antimicrobial properties. Research indicates that triazole derivatives possess broad-spectrum activity against various pathogens, including bacteria and fungi.

Case Study: Antifungal Activity

A study published in the Journal of Pharmaceutical Sciences reported that several triazole derivatives exhibited enhanced antifungal activity compared to standard antifungal agents. The incorporation of the triazole moiety into compounds significantly increased their effectiveness against species such as Candida albicans and Aspergillus flavus .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | Candida albicans | 0.01 μmol/mL |

| Triazole Derivative B | Aspergillus flavus | 0.03 μmol/mL |

Anticancer Properties

The triazole framework is also associated with anticancer activity. Studies have shown that compounds containing the triazole structure can inhibit cancer cell proliferation.

Case Study: Anticancer Screening

Research conducted on a series of triazole derivatives revealed that certain compounds displayed potent activity against human cancer cell lines, with some exhibiting IC50 values in the low micromolar range .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Derivative C | HCT116 (Colon Cancer) | 0.5 |

| Triazole Derivative D | MCF-7 (Breast Cancer) | 0.8 |

Fungicides

This compound has been evaluated for its potential as a fungicide in agricultural settings.

Case Study: Efficacy Against Fungal Pathogens

A comparative study showed that triazole-based fungicides significantly outperformed traditional fungicides in controlling plant pathogens like Fusarium oxysporum. The study noted a reduction in disease incidence by over 70% when applying these compounds .

| Fungicide Type | Target Pathogen | Efficacy (%) |

|---|---|---|

| Traditional Fungicide | Fusarium oxysporum | 40% |

| Triazole-Based Fungicide | Fusarium oxysporum | 75% |

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step processes that yield high-purity products suitable for biological testing.

Synthetic Route Overview

The synthesis often includes the reaction of pentafluorophenol with sulfonyl hydrazides followed by cyclization to form the triazole ring .

Wirkmechanismus

The mechanism by which pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate exerts its effects involves the reactivity of the pentafluorophenyl group and the triazole ring. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate ester more susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations and modifications of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Pentafluorophenyl 1H-1,2,4-triazole-3-sulfonate

- Pentafluorophenyl 1H-1,2,4-triazole-4-sulfonate

- Pentafluorophenyl 1H-1,2,3-triazole-5-sulfonate

Uniqueness

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate is unique due to its specific substitution pattern on the triazole ring, which influences its reactivity and stability. The presence of the pentafluorophenyl group enhances its electrophilicity, making it a valuable reagent in organic synthesis and bioconjugation .

Biologische Aktivität

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been reported to exhibit various pharmacological effects including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Show promise in inhibiting tumor growth.

- Anti-inflammatory : Reduce inflammation by modulating cytokine production.

- Antiviral : Potential in treating viral infections.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In vitro studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.12 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Bacillus subtilis | 0.15 µg/mL |

These findings suggest that this compound may serve as a potent antimicrobial agent in clinical applications .

Anticancer Activity

Research has demonstrated the potential anticancer effects of this compound through several mechanisms:

- Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and showed significant cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HeLa | 8.3 |

| A549 | 7.0 |

These results indicate that this compound may inhibit cancer cell proliferation effectively .

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound were assessed through its ability to modulate cytokine production in vitro. In studies involving lipopolysaccharide (LPS)-stimulated macrophages:

- Cytokine Inhibition : The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 60% at optimal concentrations.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 100 | 40 |

| IL-6 | 80 | 32 |

This suggests that this compound may be beneficial in treating inflammatory diseases by targeting key inflammatory pathways .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation—a critical factor in chronic infections.

Evaluation of Anticancer Properties

Another investigation focused on the anticancer properties of the compound using animal models. Tumor-bearing mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed apoptosis in tumor cells consistent with the observed cytotoxicity in vitro.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 1H-1,2,4-triazole-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5N3O3S/c9-2-3(10)5(12)7(6(13)4(2)11)19-20(17,18)8-14-1-15-16-8/h1H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBZKACHYMBPMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.